molecular formula C18H19NO4 B2761473 2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797137-16-6

2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2761473
M. Wt: 313.353
InChI Key: FRYPOGYKPJZANU-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is a chemical compound. It appears to be related to the class of compounds known as phenylacetamides1. However, specific details about this compound are not readily available in the sources I found.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route2. However, the specific synthesis process for “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is not explicitly mentioned in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure of “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” are not explicitly mentioned in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” are not available in the sources I found.


Scientific Research Applications

Synthesis and Characterization

  • Research on similar compounds involves their synthesis and characterization, providing a foundation for understanding their chemical properties and potential applications. For instance, a study on the synthesis of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate from dimethyl acetone-1,3-dicarboxylate illustrates the methodologies for synthesizing complex molecules for further chemical studies (Žugelj et al., 2009).

Biological Activity

  • The antibacterial activity of synthesized compounds, such as methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, has been evaluated against various bacterial strains, highlighting the potential for pharmaceutical applications beyond the scope of drug use directly (Karai et al., 2018).

Material Science and Catalysis

  • In material science and catalysis, compounds with similar structures have been investigated for their roles in photopolymerization processes. An example is the study of alkoxyamine compounds bearing chromophore groups for their application in nitroxide-mediated photopolymerization, showing the utility of such compounds in developing new polymeric materials (Guillaneuf et al., 2010).

Crystal Structure Analysis

  • The crystal structure analysis of related compounds, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, provides insights into the molecular geometry and interactions within the crystal lattice. These studies are crucial for understanding the physical properties of the compounds and their potential applications in designing materials with specific characteristics (Lv et al., 2009).

Environmental and Corrosion Studies

  • Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicate the environmental persistence and potential toxicity of these compounds. Such research is vital for assessing the environmental impact and safety of chemical compounds (Coleman et al., 2000).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is not available in the sources I found.


Future Directions

The future directions for research on “2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” could include elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and could potentially lead to new applications.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, consulting primary scientific literature or a chemical database may be necessary.


properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-3-5-14(6-4-13)11-18(21)23-12-17(20)19-15-7-9-16(22-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPOGYKPJZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

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